2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde
Overview
Description
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazole derivatives with appropriate aldehydes under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like methanol and water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Diethylamino-4-methoxy-thiazole-5-carbaldehyde include other thiazole derivatives like 2-aminothiazole and 2-methylthiazole . Compared to these compounds, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(diethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-4-11(5-2)9-10-8(13-3)7(6-12)14-9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBKERXCKADEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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